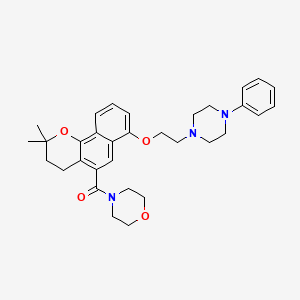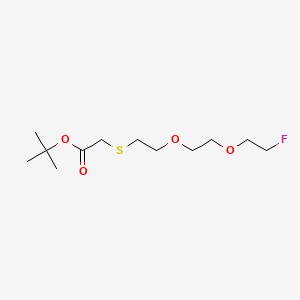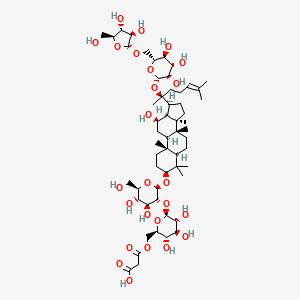
Malonylginsenoside Rc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Malonylginsenoside Rc is a naturally occurring saponin compound found in the roots of Panax ginseng and Panax notoginseng . It belongs to the family of ginsenosides, which are known for their diverse pharmacological properties, including anti-fatigue, anti-diabetic, and anti-cancer activities . This compound is characterized by the presence of malonyl residues attached to the glucose units of the corresponding neutral ginsenosides .
准备方法
Synthetic Routes and Reaction Conditions
Malonylginsenoside Rc can be isolated from the fresh roots of Panax ginseng through methanolic extraction . The extraction process involves the use of methanol as a solvent to extract the ginsenosides from the plant material. The extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to separate and purify the individual ginsenosides .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from ginseng roots. The process typically includes the following steps:
Harvesting: Fresh ginseng roots are harvested and cleaned.
Extraction: The roots are soaked in methanol to extract the ginsenosides.
Purification: The extract is purified using chromatographic techniques to isolate this compound.
Drying: The purified compound is dried to obtain a stable powder form.
化学反应分析
Types of Reactions
Malonylginsenoside Rc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the ginsenoside backbone.
Substitution: Substitution reactions can occur at the glucose units or the malonyl residues.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide (H₂O₂) for oxidation reactions.
Reducing agents: Such as sodium borohydride (NaBH₄) for reduction reactions.
Substitution reagents: Such as alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and applications .
科学研究应用
Malonylginsenoside Rc has a wide range of scientific research applications, including:
Chemistry
Synthesis of Derivatives: Researchers use this compound as a starting material to synthesize new derivatives with potential pharmacological activities.
Biology
Cell Culture Studies: The compound is used in cell culture studies to investigate its effects on cell proliferation, differentiation, and apoptosis.
Medicine
Anti-Cancer Research: This compound has shown anti-proliferative activity against various cancer cell lines, making it a potential candidate for anti-cancer drug development.
Anti-Diabetic Research: The compound exhibits hypoglycemic effects, making it useful in the study of diabetes treatment.
Industry
作用机制
Malonylginsenoside Rc exerts its effects through various molecular targets and pathways:
Antioxidant Activity: The compound reduces oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.
Anti-Inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Mitochondrial Biogenesis: This compound promotes mitochondrial biogenesis and improves mitochondrial function, which is beneficial for muscle health.
相似化合物的比较
Malonylginsenoside Rc is unique among ginsenosides due to the presence of malonyl residues. Similar compounds include:
- Malonylginsenoside Rb1
- Malonylginsenoside Rb2
- Malonylginsenoside Rd
- Malonylginsenoside Re
These compounds share similar structures but differ in the number and position of malonyl residues and glucose units . This compound is particularly noted for its potent anti-proliferative and anti-inflammatory activities .
属性
分子式 |
C56H92O25 |
|---|---|
分子量 |
1165.3 g/mol |
IUPAC 名称 |
3-[[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C56H92O25/c1-24(2)10-9-14-56(8,81-50-46(72)42(68)40(66)30(78-50)23-74-48-44(70)38(64)28(21-58)75-48)25-11-16-55(7)36(25)26(59)18-32-53(5)15-13-33(52(3,4)31(53)12-17-54(32,55)6)79-51-47(43(69)37(63)27(20-57)76-51)80-49-45(71)41(67)39(65)29(77-49)22-73-35(62)19-34(60)61/h10,25-33,36-51,57-59,63-72H,9,11-23H2,1-8H3,(H,60,61)/t25-,26+,27+,28-,29+,30+,31-,32+,33-,36-,37+,38-,39+,40+,41-,42-,43-,44+,45+,46+,47+,48+,49-,50-,51-,53-,54+,55+,56-/m0/s1 |
InChI 键 |
UOFHLCPZXZURFL-GPDZXBECSA-N |
手性 SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)CC(=O)O)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O)O)C |
规范 SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)CC(=O)O)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(O8)CO)O)O)O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


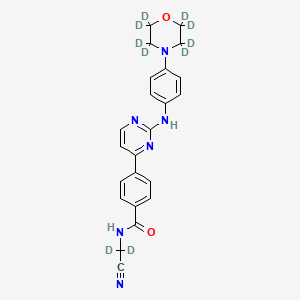
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)


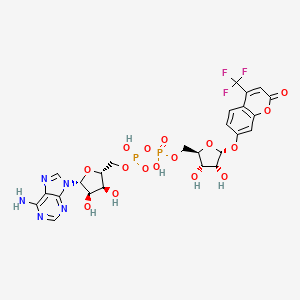
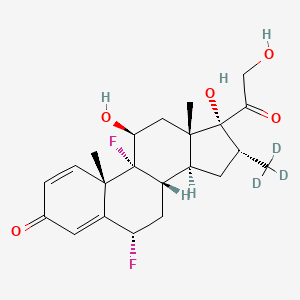
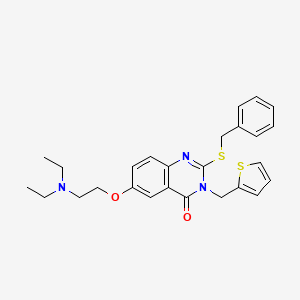

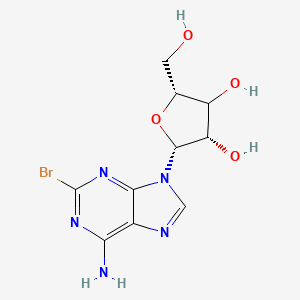
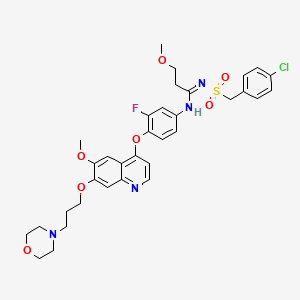

![6-{(1S)-1-[(2-amino-6-fluoroquinolin-3-yl)oxy]ethyl}-5-(1H-pyrazol-1-yl)pyridin-2(1H)-one](/img/structure/B12408619.png)
